REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[N:4][NH:5][CH:6]=1.[CH:7]1(Br)[CH2:9][CH2:8]1.C(=O)([O-])[O-].[Cs+].[Cs+]>CN(C)C=O>[Br:1][C:2]1[CH:3]=[N:4][N:5]([CH:7]2[CH2:9][CH2:8]2)[CH:6]=1 |f:2.3.4|
|
Name
|
|
Quantity
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1.76 g
|
Type
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reactant
|
Smiles
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BrC=1C=NNC1
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Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
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CN(C=O)C
|
Name
|
|
Quantity
|
2.9 mL
|
Type
|
reactant
|
Smiles
|
C1(CC1)Br
|
Name
|
caesium carbonate
|
Quantity
|
7.8 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
Control Type
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UNSPECIFIED
|
Setpoint
|
160 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
At the end of the reaction
|
Type
|
CUSTOM
|
Details
|
the solvent is evaporated off in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue is purified by chromatography over silica gel
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=NN(C1)C1CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |